(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Analyse Chemischer Reaktionen
Compound (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Compound (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of compound (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Compound (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Aspirin (CID 2244): Known for its analgesic and anti-inflammatory properties.
Salicylsalicylic acid (CID 5161): Similar in structure to aspirin but with different pharmacological properties.
Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug with distinct therapeutic effects.
Sulindac (CID 1548887): Another nonsteroidal anti-inflammatory drug with unique properties.
Each of these compounds has its own set of characteristics and applications, making them distinct from compound this compound.
Eigenschaften
Molekularformel |
C12H27NO2SSi |
---|---|
Molekulargewicht |
277.50 g/mol |
IUPAC-Name |
(S)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H27NO2SSi/c1-11(2,3)16(14)13-9-10-15-17(7,8)12(4,5)6/h9H,10H2,1-8H3/t16-/m0/s1 |
InChI-Schlüssel |
GYWHPULLAAZCJG-INIZCTEOSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OCC=N[S@@](=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC=NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.